(E)-3-(2-Bromophenyl)-2-phenylacrylicacid
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Overview
Description
(E)-3-(2-Bromophenyl)-2-phenylacrylic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Bromophenyl)-2-phenylacrylic acid typically involves the reaction of 2-bromobenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an E-isomerization step to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of (E)-3-(2-Bromophenyl)-2-phenylacrylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Bromophenyl)-2-phenylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacrylic acids with various functional groups.
Scientific Research Applications
(E)-3-(2-Bromophenyl)-2-phenylacrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2-Bromophenyl)-2-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-Chlorophenyl)-2-phenylacrylic acid: Similar structure but with a chlorine atom instead of bromine.
(E)-3-(2-Fluorophenyl)-2-phenylacrylic acid: Contains a fluorine atom in place of bromine.
(E)-3-(2-Iodophenyl)-2-phenylacrylic acid: Features an iodine atom instead of bromine.
Uniqueness
(E)-3-(2-Bromophenyl)-2-phenylacrylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs
Properties
Molecular Formula |
C15H11BrO2 |
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Molecular Weight |
303.15 g/mol |
IUPAC Name |
(E)-3-(2-bromophenyl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H11BrO2/c16-14-9-5-4-8-12(14)10-13(15(17)18)11-6-2-1-3-7-11/h1-10H,(H,17,18)/b13-10+ |
InChI Key |
AECKGOZZLFYZDE-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Br)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Br)C(=O)O |
Origin of Product |
United States |
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